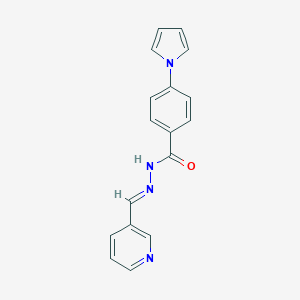![molecular formula C16H17N3O4 B454535 2-{2-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide](/img/structure/B454535.png)
2-{2-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a furan ring, a hydrazone linkage, and a phenoxyacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide typically involves the following steps:
Formation of the hydrazone linkage: This is achieved by reacting 2-methylfuran-3-carbaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Coupling with phenoxyacetic acid: The hydrazone intermediate is then reacted with phenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-{2-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
科学的研究の応用
2-{2-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It can be used as a building block for the synthesis of novel polymers and materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-{2-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The hydrazone linkage and furan ring are crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-{2-[(1Z)-1-{2-[(2-furyl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide: Similar structure but with a furan ring instead of a 2-methylfuran ring.
2-{2-[(1Z)-1-{2-[(2-thienyl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
2-{2-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide is unique due to the presence of the 2-methylfuran ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
特性
分子式 |
C16H17N3O4 |
|---|---|
分子量 |
315.32g/mol |
IUPAC名 |
N-[(Z)-1-[2-(2-amino-2-oxoethoxy)phenyl]ethylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C16H17N3O4/c1-10(18-19-16(21)13-7-8-22-11(13)2)12-5-3-4-6-14(12)23-9-15(17)20/h3-8H,9H2,1-2H3,(H2,17,20)(H,19,21)/b18-10- |
InChIキー |
QTCJNCHULMBLAD-ZDLGFXPLSA-N |
SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC=C2OCC(=O)N |
異性体SMILES |
CC1=C(C=CO1)C(=O)N/N=C(/C)\C2=CC=CC=C2OCC(=O)N |
正規SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC=C2OCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(5-bromo-2-thienyl)ethylidene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B454454.png)
![4-nitro-N'-[(3-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B454455.png)
![3-{[2-(3-Ethoxybenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B454457.png)
![N'-[(5-ethyl-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B454458.png)
![N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B454459.png)
![2-methyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B454460.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B454461.png)

![N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B454464.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B454465.png)
![N'-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B454466.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B454467.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B454468.png)

